2-(Bromomethyl)-1,4-difluorobenzene

Catalog No.
S708370
CAS No.
85117-99-3
M.F
C7H5BrF2
M. Wt
207.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-1,4-difluorobenzene

CAS Number

85117-99-3

Product Name

2-(Bromomethyl)-1,4-difluorobenzene

IUPAC Name

2-(bromomethyl)-1,4-difluorobenzene

Molecular Formula

C7H5BrF2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C7H5BrF2/c8-4-5-3-6(9)1-2-7(5)10/h1-3H,4H2

InChI Key

ONWGSWNHQZYCFK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)CBr)F

Synonyms

2-(Bromomethyl)-1,4-difluorobenzene; 1-Bromomethyl-2,5-difluorobenzene; 3,6-Difluorobenzyl Bromide; α-Bromo-2,5-difluorotoluene

Canonical SMILES

C1=CC(=C(C=C1F)CBr)F

2-(Bromomethyl)-1,4-difluorobenzene is an organic compound with the molecular formula C7H5BrF2. It features a benzene ring substituted at the 1 and 4 positions with fluorine atoms and at the 2 position with a bromomethyl group. This compound is notable for its unique structure, which combines halogen substituents that can influence its chemical reactivity and biological properties. The presence of both bromine and fluorine atoms makes it a compound of interest in various fields, including pharmaceuticals and materials science .

There is no known specific mechanism of action for 2-(bromomethyl)-1,4-difluorobenzene as it's likely an intermediate, not a final product used in biological systems.

  • Harmful if inhaled or swallowed: Organic halides can irritate or damage respiratory and digestive systems [].
  • Skin and eye irritant: May cause irritation or burns upon contact [].
  • Flammable: Organic solvents are often flammable and require proper handling and storage precautions [].

Synthesis and Characterization:

2-(Bromomethyl)-1,4-difluorobenzene is an aromatic organic compound with the chemical formula C7H5BrF2. Its synthesis has been reported in several scientific publications, often involving the bromination of 1,4-difluorobenzene followed by subsequent functionalization steps. For example, one study describes its preparation through the reaction of 1,4-difluorobenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator [].

Potential Applications:

While the specific research applications of 2-(Bromomethyl)-1,4-difluorobenzene are not extensively documented, its chemical properties suggest potential uses in various scientific fields:

  • Intermediate in Organic Synthesis: The presence of both a reactive bromine and a methyl group makes this compound a potentially valuable intermediate for the synthesis of more complex molecules. The bromine group can be readily substituted with other functional groups, allowing for the creation of diverse new compounds.
  • Material Science: Fluorinated aromatic compounds are known for their interesting properties, such as thermal and chemical stability. 2-(Bromomethyl)-1,4-difluorobenzene could potentially be used as a building block in the development of novel materials with unique properties.
  • Medicinal Chemistry: The exploration of new molecules with potential therapeutic applications is a continuous effort in medicinal chemistry. The combination of aromatic and halogenated functionalities in 2-(Bromomethyl)-1,4-difluorobenzene might warrant investigation for its potential biological activity.
Due to its reactive bromomethyl group. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Cross-Coupling Reactions: This compound can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
  • Electrophilic Aromatic Substitution: The fluorine substituents can direct further substitutions on the aromatic ring, allowing for functionalization at various positions .

Several methods exist for synthesizing 2-(Bromomethyl)-1,4-difluorobenzene:

  • Direct Bromination: Starting from 1,4-difluorobenzene, bromination can be performed using bromine in the presence of a catalyst to introduce the bromomethyl group.
  • Grignard Reaction: A Grignard reagent derived from 1,4-difluorobenzene can react with a suitable electrophile (e.g., bromomethyl chloride) to form the desired compound.
  • Halogen Exchange: This method involves exchanging a halogen atom in an existing compound for another halogen (e.g., replacing a chlorine with bromine) under specific conditions .

2-(Bromomethyl)-1,4-difluorobenzene has potential applications in various areas:

  • Pharmaceuticals: Its unique structure may serve as a scaffold for developing new drugs.
  • Material Science: The compound could be utilized in synthesizing advanced materials with specific electronic or optical properties.
  • Chemical Intermediates: It may act as an intermediate in the synthesis of more complex organic molecules .

When comparing 2-(Bromomethyl)-1,4-difluorobenzene to other halogenated benzene derivatives, several compounds exhibit structural similarities:

Compound NameStructure TypeUnique Features
1-(Bromomethyl)-2,4-difluorobenzeneBrominated difluorobenzeneDifferent substitution pattern
4-(Bromomethyl)-1,2-difluorobenzeneBrominated difluorobenzeneDifferent substitution pattern
2-(Chloromethyl)-1,4-difluorobenzeneChlorinated difluorobenzeneChlorine instead of bromine
3-(Bromomethyl)-1-fluoro-4-methylbenzeneBrominated monofluorobenzeneContains a methyl group

Each of these compounds has unique properties based on their substitution patterns and functional groups. The distinct arrangement of fluorine and bromine atoms in 2-(Bromomethyl)-1,4-difluorobenzene contributes to its unique reactivity and potential applications compared to its analogs .

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (86.67%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

85117-99-3

Wikipedia

2,5-Difluorobenzyl bromide

Dates

Modify: 2023-08-15

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